2-(4-Nitrophenyl)-4-phenyl-3H-1,5-benzodiazepine
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Overview
Description
2-(4-Nitrophenyl)-4-phenyl-3H-1,5-benzodiazepine is a chemical compound belonging to the benzodiazepine family Benzodiazepines are known for their wide range of applications, particularly in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)-4-phenyl-3H-1,5-benzodiazepine typically involves multi-step organic reactions. One common method starts with the nitration of phenol to produce 4-nitrophenol, which is then reacted with other reagents to form the desired benzodiazepine structure . The reaction conditions often include the use of solvents like ethanol and catalysts such as p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrophenyl)-4-phenyl-3H-1,5-benzodiazepine can undergo several types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Substitution: Various substituents can be introduced into the benzodiazepine core through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups into the benzodiazepine core.
Scientific Research Applications
2-(4-Nitrophenyl)-4-phenyl-3H-1,5-benzodiazepine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex benzodiazepine derivatives.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenyl)-4-phenyl-3H-1,5-benzodiazepine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the benzodiazepine core can interact with neurotransmitter receptors in the brain . These interactions can modulate the activity of various signaling pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenol: A simpler compound with a nitrophenyl group attached to a phenol ring.
2-(4-Nitrophenyl)ethylamine: Contains a nitrophenyl group attached to an ethylamine chain.
4-Nitrophenylacetic acid: Features a nitrophenyl group attached to an acetic acid moiety.
Uniqueness
2-(4-Nitrophenyl)-4-phenyl-3H-1,5-benzodiazepine is unique due to its benzodiazepine core, which imparts specific chemical and biological properties not found in simpler nitrophenyl compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
67502-84-5 |
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Molecular Formula |
C21H15N3O2 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
4-(4-nitrophenyl)-2-phenyl-3H-1,5-benzodiazepine |
InChI |
InChI=1S/C21H15N3O2/c25-24(26)17-12-10-16(11-13-17)21-14-20(15-6-2-1-3-7-15)22-18-8-4-5-9-19(18)23-21/h1-13H,14H2 |
InChI Key |
JWAXLVXZTCRKQI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NC2=CC=CC=C2N=C1C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Origin of Product |
United States |
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